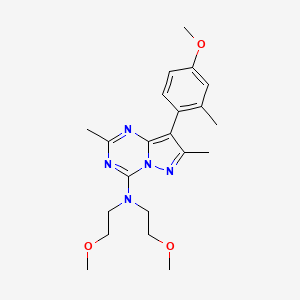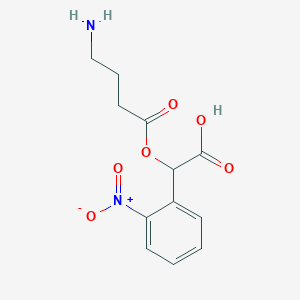
Corchorifatty acid D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Corchorifatty acid D is an octadecatrienoic acid.
This compound is a natural product found in Isatis tinctoria with data available.
Aplicaciones Científicas De Investigación
Impact on Health and Nutrition
Corchorus leaves, from which Corchorifatty acid D is derived, are known for their significant medicinal properties in Asian and African folk medicine. They are used to manage various conditions such as pain, fever, dysentery, sexual disorders, and degenerative diseases. The leaves are rich in bioactive molecules including glycosides, polysaccharides, triterpenes, ionones, phenolics, sterols, and fatty acids. These compounds offer a range of prophylactic and therapeutic applications, underscoring the health-promoting properties of Corchorus leaves. This suggests a potential role for this compound in enhancing community health standards and livelihood security, particularly in rural populations of Asia and Africa (Kumari et al., 2019).
Cardiovascular Health
Docosapentaenoic acid (DPA), a bioactive long-chain n-3 polyunsaturated fatty acid closely related to this compound, has garnered attention for its potential beneficial health effects. These include anti-inflammatory actions, antiplatelet aggregation, and improved plasma lipid profile. Despite the growing evidence supporting DPA's role as an important bioactive fatty acid, further research is needed to understand its distinct roles compared to other fatty acids, which could provide insights into the specific benefits of this compound (Kaur et al., 2016).
Metabolic and Inflammatory Regulation
Fatty acids, including those similar to this compound, play significant roles in influencing human health and diseases. They regulate gene expression through transcription factors, which control the expression of several inflammatory and metabolic genes. Understanding how fatty acids like this compound control gene expression can offer strategies to treat metabolic diseases such as insulin resistance, obesity, and type 2 diabetes mellitus (Masi et al., 2013).
Propiedades
Fórmula molecular |
C18H28O4 |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
(10E,12E,14E)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid |
InChI |
InChI=1S/C18H28O4/c1-2-16(19)12-8-6-7-10-14-17(20)13-9-4-3-5-11-15-18(21)22/h6-8,10,12,14,16,19H,2-5,9,11,13,15H2,1H3,(H,21,22)/b7-6+,12-8+,14-10+ |
Clave InChI |
KLFMLBSZQZVKDC-KDXRDGMUSA-N |
SMILES isomérico |
CCC(/C=C/C=C/C=C/C(=O)CCCCCCCC(=O)O)O |
SMILES canónico |
CCC(C=CC=CC=CC(=O)CCCCCCCC(=O)O)O |
Sinónimos |
16-hydroxy-9-oxo-10,12,14-octadecatrienoic acid 16-hydroxy-9-oxo-10E,12E,14E-octadecatrienoic acid CFAB acid corchorifatty acid B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



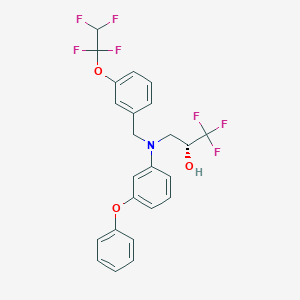
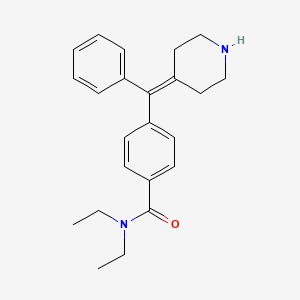

![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(1,3-benzothiazol-2-ylsulfanyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1243122.png)
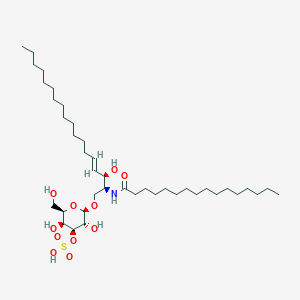
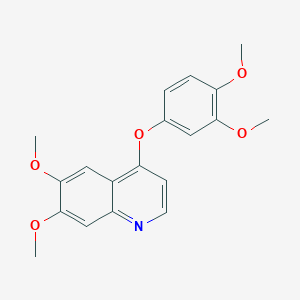
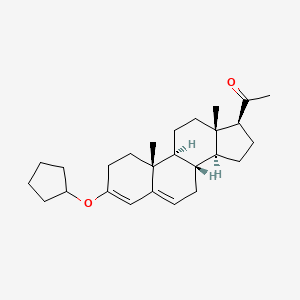
![(3S)-3-[(2S)-5-carboxy-2-{(3S)-3-hydroxy-15-methylhexadecanoylamino}-pentanoyl]oxy-15-methylhexadecanamide](/img/structure/B1243129.png)
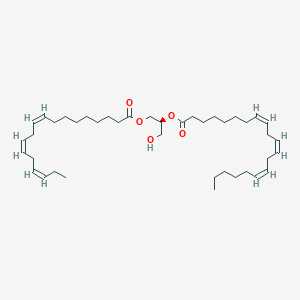
![2-[[4-(3-aminophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]acetamide](/img/structure/B1243132.png)
![2-(4-Dimethylamino-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid {2-hydroxy-3-[4-(2-isopropoxy-phenyl)-piperazin-1-yl]-propyl}-amide](/img/structure/B1243134.png)
